molecular formula C16H14ClN3O2 B2533149 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide CAS No. 303149-21-5

2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide

Cat. No. B2533149
CAS RN: 303149-21-5
M. Wt: 315.76
InChI Key: UXAJFJRSEWYUEC-UHFFFAOYSA-N
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Description

The compound “2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazole derivatives involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula ClC6H3(CH3)NCO . The molecular weight of the compound is 167.59 .

Scientific Research Applications

Synthesis and Characterization

Benzimidazole derivatives are synthesized through a variety of chemical reactions, involving key intermediates and reagents to achieve desired structural features. Studies demonstrate the synthesis of novel benzimidazole compounds with potential applications in dyes, pigments, and pharmaceuticals. The synthesis often involves steps such as nitration, reduction, and ring closure reactions, as well as characterization through NMR, MS, and X-ray diffraction techniques (Drabina et al., 2009).

Antimicrobial and Antifungal Activity

A significant area of application for benzimidazole derivatives includes their antimicrobial and antifungal properties. Novel series of benzimidazole compounds have been tested for their efficacy against a variety of Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans. These compounds have shown excellent activity against these microorganisms, indicating their potential as therapeutic agents in treating infections (Devi et al., 2022).

Anti-inflammatory and Anthelmintic Agents

Benzimidazole compounds have also been studied for their anti-inflammatory and anthelmintic activities. Derivatives have been synthesized and tested for their ability to reduce inflammation and their effectiveness against parasites. Research findings suggest that certain benzimidazole derivatives exhibit potent anti-inflammatory activity, as well as the capability to paralyze and kill parasitic worms, making them candidates for the development of new anti-inflammatory and anthelmintic drugs (Bhor & Sable, 2022).

Anticancer Activity

Another critical application area for benzimidazole derivatives is in the development of anticancer agents. Studies have synthesized novel benzimidazole–thiazole derivatives and evaluated their cytotoxic activity against cancer cell lines such as HepG2 and PC12. Certain compounds have demonstrated promising anticancer activity, highlighting the potential of benzimidazole derivatives in cancer therapy (Nofal et al., 2014).

Corrosion Inhibition

Benzimidazole derivatives have also been investigated for their corrosion inhibition properties, particularly for protecting metals against corrosion in acidic environments. The inhibitory effects of these compounds on carbon steel corrosion in hydrochloric acid solution have been studied, revealing that they can significantly reduce corrosion, making them valuable in industrial applications (Rouifi et al., 2020).

properties

IUPAC Name

2-[6-chloro-2-(4-methylphenyl)benzimidazol-1-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-10-2-4-11(5-3-10)16-19-13-7-6-12(17)8-14(13)20(16)22-9-15(18)21/h2-8H,9H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAJFJRSEWYUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2OCC(=O)N)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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